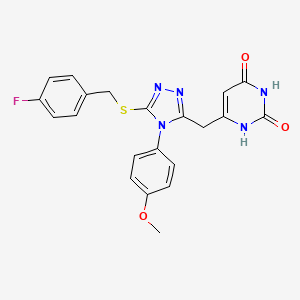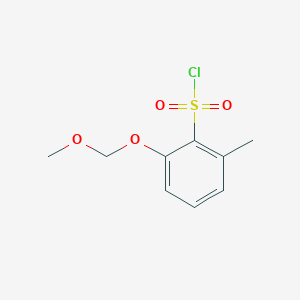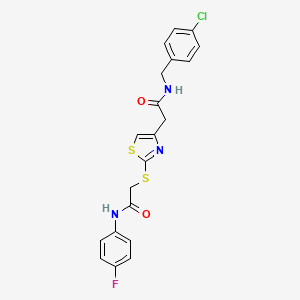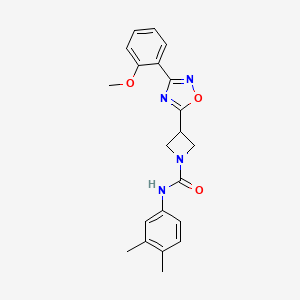
Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
Descripción general
Descripción
“Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C10H15NO2. It has a molecular weight of 181.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO2/c1-3-7-11-8-5-4-6-9 (11)10 (12)13-2/h1,9H,4-8H2,2H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” are not detailed in the search results, it’s worth noting that similar compounds have been used as reactants in various chemical reactions. For instance, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 181.23 .Aplicaciones Científicas De Investigación
Pharmacological Synthesis and Evaluation
Analgesic Properties : A study by Bagley et al. (1991) focused on the synthesis and pharmacological evaluation of new 1-(heterocyclyalkyl)-4-(propionanilido)-4-piperidinyl methyl esters and methylene methyl ethers, which exhibited superior analgesia in the mouse hot-plate test compared to morphine. This research highlights the compound's utility in developing potent analgesics with diverse structural adaptations Bagley et al., 1991.
Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some of the synthesized compounds demonstrated strong anticancer activities, underscoring the potential of methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate derivatives in cancer therapy Rehman et al., 2018.
Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, revealing that these compounds could serve as effective corrosion inhibitors, which is crucial for extending the lifespan of metal-based structures Kaya et al., 2016.
Material Science and Chemical Synthesis
Organic Synthesis : Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, demonstrating the compound's utility in the synthesis of complex organic molecules, which are of significant interest in material science and medicinal chemistry Galenko et al., 2015.
Inhibition of Thrombin : Okamoto et al. (1981) synthesized stereoisomers of the compound, which varied in inhibitory potency against thrombin, illustrating the compound's relevance in developing anticoagulant therapies Okamoto et al., 1981.
Aurora Kinase Inhibition for Cancer Therapy : A derivative of the compound was identified as a potent Aurora kinase inhibitor, showcasing its application in cancer treatment by targeting critical enzymes involved in cell division ロバート ヘンリー,ジェームズ, 2006.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHXSNCRGTQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923199.png)

![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)
![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)
![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
